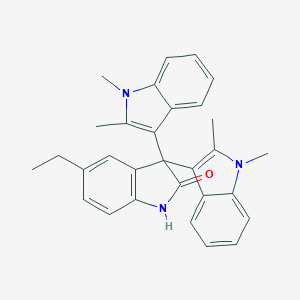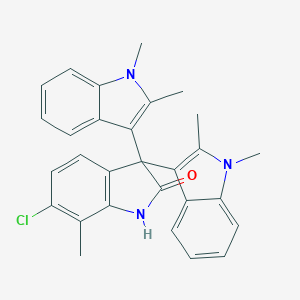![molecular formula C20H16ClNOS2 B307474 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307474.png)
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various research studies.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including:
1. Anticancer activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been shown to exhibit potent antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
2. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various bacteria and fungi, leading to their elimination.
3. Reduction of inflammation: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activity, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain experimental conditions.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. In-depth studies of the mechanism of action of this compound to identify its molecular targets and signaling pathways.
3. Development of new formulations of this compound to improve its solubility and stability.
4. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
5. Studies to investigate the potential use of this compound in combination with other drugs or therapies to enhance its biological activity.
In conclusion, 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one can be achieved through a multistep reaction starting from 2-chlorobenzyl chloride and thiourea. The reaction involves the formation of an intermediate, which is then reacted with 2-methyl-3-phenyl-2-propen-1-ol to yield the final product.
properties
Product Name |
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Molecular Formula |
C20H16ClNOS2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H16ClNOS2/c1-14(11-15-7-3-2-4-8-15)12-18-19(23)25-20(22-18)24-13-16-9-5-6-10-17(16)21/h2-12H,13H2,1H3/b14-11+,18-12- |
InChI Key |
NVWXUGMSOZSZRF-UJUKKVGJSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)